2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile
Overview
Description
“2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile” is a chemical compound with the CAS number 1311317-21-1 . It has a molecular weight of 167.17 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular formula of “this compound” is C7H9N3O2 . The InChI code is 1S/C7H9N3O2/c1-7(2)5(11)9-6(12)10(7)4-3-8/h4H2,1-2H3,(H,9,11,12) .Physical and Chemical Properties Analysis
The compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Scientific Research Applications
Novel Dipeptide Mimetics Synthesis
Todorov and Naydenova (2010) reported the synthesis of novel dipeptide mimetics, including 5,5-dimethylhydantoin derivatives, which are related to 2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile. These compounds have potential applications in peptide research and drug design (Todorov & Naydenova, 2010).
Antitumor Evaluation
Al-Omran, Mohareb, and El-Khair (2014) explored compounds with 5,5-dimethyl-1,3-cyclohexanedione (dimedone), related to the chemical , for their cytotoxicity against various human tumor and normal cell lines. These studies contribute to the understanding of the potential antitumor properties of related compounds (Al-Omran, Mohareb, & El-Khair, 2014).
Phosphorus-Containing Dipeptide Mimetics
Todorov, Aneva, and Naydenova (2011) synthesized novel compounds including dimethyl (2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-ylamino)-2-oxoethylamino)methylphosphonate, showcasing the utility of 5,5-dimethylhydantoin derivatives in the development of phosphorus-containing dipeptide mimetics (Todorov, Aneva, & Naydenova, 2011).
Molecular Structure and Packing Analysis
Sethusankar et al. (2002) conducted a study on the molecular structure and packing of N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide, which shares a structural resemblance with this compound. This research adds to the understanding of molecular interactions and stability of such compounds (Sethusankar et al., 2002).
Safety and Hazards
The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . It’s important to handle this compound with care and follow all safety protocols.
Biochemical Analysis
Biochemical Properties
2-(5,5-Dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways, leading to changes in gene expression and metabolic activity. These effects can vary depending on the cell type and the concentration of the compound .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall impact on cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have also been observed, with potential implications for in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s overall efficacy and potential side effects .
Properties
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-7(2)5(11)9-6(12)10(7)4-3-8/h4H2,1-2H3,(H,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPPTNFEUBIOKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1CC#N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301217156 | |
Record name | 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1311317-21-1 | |
Record name | 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1311317-21-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Imidazolidineacetonitrile, 5,5-dimethyl-2,4-dioxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301217156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5,5-dimethyl-2,4-dioxoimidazolidin-1-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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